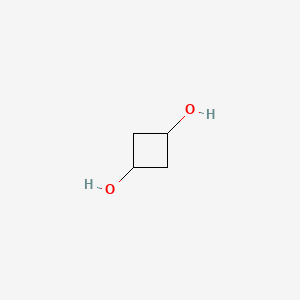

Cyclobutane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYDAIMALDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347015 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63518-47-8, 1332482-73-1 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis-Cyclobutane-1,3-diol

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cis-cyclobutane-1,3-diol, a molecule of significant interest in medicinal chemistry and materials science. While experimentally determined data for this specific isomer remains somewhat elusive in publicly accessible literature, this document synthesizes available predicted data, information on analogous compounds, and established scientific principles to offer a robust framework for its study and application. This guide is intended for researchers, scientists, and drug development professionals, providing not only a summary of known and expected properties but also detailed methodologies for their experimental determination. The unique conformational constraints of the cyclobutane ring impart distinct characteristics to its derivatives, making a thorough understanding of their physical properties essential for their effective utilization in the design of novel therapeutics and functional materials.[1][2]

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable component in modern drug discovery and materials science.[1][2] Its rigid, puckered conformation offers a level of structural pre-organization that can be leveraged to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[2] Unlike more flexible acyclic or larger cyclic systems, the constrained nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby improving its interaction with a biological target.[1][2] Furthermore, the three-dimensional nature of the cyclobutane scaffold provides a means to orient substituents in well-defined spatial arrangements, a critical aspect in the design of molecules with specific biological activities.[1]

cis-Cyclobutane-1,3-diol, with its two hydroxyl groups positioned on the same face of the ring, presents a unique platform for further chemical modification. The cis relationship of the hydroxyl groups allows for the formation of intramolecular hydrogen bonds and the potential for chelation with metal centers, influencing its reactivity and physical properties. This diol serves as a versatile building block for the synthesis of more complex molecules, including novel polymers and pharmacologically active agents.[3]

Core Physical Properties

Summary of Physical Data

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [4][5][6] |

| Molecular Weight | 88.11 g/mol | [4][5][6] |

| CAS Number | 1332482-73-1 | [4][5][6] |

| Physical Form | Light yellow solid or liquid/semi-solid | [4][7] |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 243.8 ± 8.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [8] |

| Solubility | Data not available | [3] |

Structural and Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[2] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. The presence of substituents, such as the hydroxyl groups in cis-cyclobutane-1,3-diol, influences the energetics of this inversion and can favor one conformation. In the cis isomer, both hydroxyl groups are on the same side of the ring, likely leading to a conformation that minimizes steric interactions while allowing for potential intramolecular hydrogen bonding. This conformational preference has a direct impact on the molecule's spectroscopic properties and its ability to interact with other molecules.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of cis-cyclobutane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure and stereochemistry of cyclobutane derivatives.[9]

-

¹H NMR: The proton NMR spectrum of cis-cyclobutane-1,3-diol is expected to be relatively simple. Due to the symmetry of the molecule, the spectrum would likely show signals for the methine protons (CH-OH) and the methylene protons (-CH₂-). The chemical shifts and coupling constants of these protons provide a wealth of information about the molecule's conformation. The protons on the carbon atoms bearing the hydroxyl groups will appear at a lower field due to the deshielding effect of the electronegative oxygen atoms. The coupling patterns between the methine and methylene protons can help to confirm the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display two distinct signals corresponding to the two types of carbon atoms in the molecule: the hydroxyl-bearing methine carbons and the methylene carbons. The chemical shift of the methine carbons will be significantly downfield compared to the methylene carbons due to the direct attachment of the oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of cis-cyclobutane-1,3-diol is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. The broadness of this peak is due to hydrogen bonding.

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclobutane ring.[10]

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-cyclobutane-1,3-diol, the molecular ion peak ([M]⁺) would be expected at an m/z of 88. A common fragmentation pathway for cyclobutane derivatives is the cleavage of the ring to produce smaller fragments.[11][12] The loss of water (H₂O) from the molecular ion is also a likely fragmentation pathway for a diol.

Experimental Protocols

For researchers needing to verify the physical properties of synthesized or acquired cis-cyclobutane-1,3-diol, the following established protocols are recommended.

Synthesis and Purification

The most common and effective method for the synthesis of cyclic 1,3-diols is the stereoselective reduction of the corresponding 1,3-dione.[8] The following protocol is adapted from established procedures for the hydrogenation of cyclic diones.[13]

Diagram of Synthetic Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. cis-cyclobutane-1,3-diol 97% | CAS: 1332482-73-1 | AChemBlock [achemblock.com]

- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Molecular Structure and Stereochemical Landscape

An In-depth Technical Guide to the Chemical Structure of trans-Cyclobutane-1,3-diol

Abstract: The cyclobutane motif, a strained four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and materials science.[1][2] Its rigid, puckered three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, offering advantages in molecular design over more flexible acyclic or larger cyclic systems.[3] This guide provides a detailed examination of trans-cyclobutane-1,3-diol, a key representative of this class. We will explore its distinct stereochemistry, conformational preferences, synthesis, spectroscopic signature, and its emerging role as a versatile building block for drug development professionals and materials scientists.

The foundational understanding of trans-cyclobutane-1,3-diol begins with its unique three-dimensional structure, which dictates its physical properties and chemical reactivity.

Connectivity and Stereoisomerism

trans-Cyclobutane-1,3-diol possesses the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[4][5] The structure consists of a four-membered carbon ring with hydroxyl (-OH) groups substituted at the C1 and C3 positions.[6] The designation "trans" specifies the relative stereochemistry of these two substituents, indicating they reside on opposite faces of the cyclobutane ring. The formal IUPAC name is (1r,3r)-cyclobutane-1,3-diol.[7] This stereochemical arrangement is critical, as it creates a distinct, near-linear relationship between the two hydroxyl groups, a feature leveraged in molecular design.

Conformational Analysis: The Puckered Ring

A common misconception is to view the cyclobutane ring as a planar square. In reality, a planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds.[8] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[8][9][10] This puckering reduces the torsional strain at the expense of a slight increase in angle strain, with C-C-C bond angles around 88°.[8]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: axial and equatorial.[9]

-

Axial positions are roughly perpendicular to the average plane of the ring.

-

Equatorial positions point outwards from the perimeter of the ring.

For 1,3-disubstituted cyclobutanes, the energetic difference between cis and trans isomers is often small.[11] However, the conformational preference is dictated by minimizing steric interactions. In the case of trans-cyclobutane-1,3-diol, the most stable conformation is the one where both bulky hydroxyl groups occupy the more sterically favorable diequatorial positions. This arrangement maximizes their separation, minimizing steric repulsion and leading to a thermodynamically preferred state.

Caption: Puckered conformation of trans-cyclobutane-1,3-diol.

Synthesis and Spectroscopic Characterization

The practical application of trans-cyclobutane-1,3-diol hinges on its efficient synthesis and unambiguous characterization. While numerous methods exist for constructing cyclobutane rings, a common and scalable approach to cyclobutanediols involves the stereoselective reduction of a diketone precursor.[12][13]

A General Synthetic Workflow: Reduction of a 1,3-Dione

A robust pathway to cyclobutane-1,3-diols involves the catalytic hydrogenation of cyclobutane-1,3-dione. This method is analogous to the industrial synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), a commercially significant monomer.[14]

Experimental Protocol: Conceptual Two-Step Synthesis

-

Step 1: Synthesis of Cyclobutane-1,3-dione. This precursor can be synthesized via various routes, often involving the dimerization of ketenes. For the purpose of this guide, we assume the availability of the starting dione.

-

Step 2: Catalytic Hydrogenation.

-

To a solution of cyclobutane-1,3-dione in a suitable solvent (e.g., ethanol, water), a heterogeneous catalyst such as Ruthenium on carbon (Ru/C) or Nickel (Ni) is added.[14][15]

-

The reaction mixture is subjected to hydrogen gas (H₂) at elevated pressure and temperature.

-

Causality: The catalyst facilitates the addition of hydrogen across the carbonyl groups. This reaction typically produces a mixture of cis and trans diastereomers.[14][16] The final cis/trans ratio is highly dependent on the choice of catalyst, solvent, and reaction conditions, with some systems favoring the kinetic cis product while others allow for equilibration to the thermodynamic trans product.[15][16]

-

Self-Validation: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dione is fully consumed.

-

-

Step 3: Isomer Separation. The resulting mixture of cis and trans diols is separated using column chromatography or fractional distillation to yield the pure trans isomer.

Caption: General synthetic workflow for trans-cyclobutane-1,3-diol.

Spectroscopic Signature

Unambiguous identification of trans-cyclobutane-1,3-diol is achieved through a combination of standard spectroscopic techniques. The molecule's symmetry simplifies its expected spectra.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two primary signals: a multiplet for the methine protons (H1, H3) and a multiplet for the methylene protons (H2, H4). A broad singlet for the hydroxyl protons (-OH). | The C₂ symmetry renders the two methine protons chemically equivalent, as are the four methylene protons. Complex spin-spin coupling between these non-equivalent proton sets leads to multiplet patterns. |

| ¹³C NMR | Two signals: one for the two equivalent methine carbons (C1, C3) and one for the two equivalent methylene carbons (C2, C4). | The molecule's symmetry results in only two unique carbon environments. The carbon atoms bonded to the electronegative oxygen atoms will appear further downfield. |

| IR Spectroscopy | Strong, broad absorption ~3200-3600 cm⁻¹; C-H stretches ~2850-3000 cm⁻¹; C-O stretch ~1000-1200 cm⁻¹. | The broad absorption is characteristic of O-H stretching in an alcohol, indicative of hydrogen bonding. The other peaks correspond to standard alkane C-H and alcohol C-O bond vibrations.[17] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 88. Key fragments may include [M-H₂O]⁺ at m/z = 70. | The molecular ion peak confirms the molecular weight. The loss of a water molecule is a common fragmentation pathway for alcohols. |

Chemical Reactivity and Applications in Drug Development

The true value of trans-cyclobutane-1,3-diol lies in its utility as a rigid, bifunctional building block. Its constrained conformation and well-defined exit vectors for the hydroxyl groups make it an attractive scaffold for both materials science and medicinal chemistry.

Polymer Synthesis

As a diol, the molecule is an ideal monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters. The inclusion of the rigid cyclobutane ring into the polymer backbone can significantly increase the material's glass transition temperature (Tg), thermal stability, and mechanical strength compared to polymers made from more flexible aliphatic diols.[14] This principle is exemplified by the commercial success of polyesters based on the derivative CBDO.[14][18]

A Scaffold for Drug Discovery

The use of cyclobutane rings in drug candidates is a rapidly growing strategy to access novel chemical space and improve pharmacokinetic profiles.[2][3]

-

Conformational Restriction: The rigid cyclobutane core locks attached pharmacophores into specific three-dimensional orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[2]

-

Aryl Bioisostere: The trans-1,3-disubstituted pattern serves as an excellent three-dimensional, non-planar bioisostere for the 1,4-disubstituted benzene ring, a common motif in many drugs.[19] This substitution can improve properties such as metabolic stability and solubility while maintaining the crucial spatial relationship between key binding groups.[2][19]

-

Vectorial Control: The diequatorial orientation of the hydroxyl groups in the most stable conformer provides two well-defined points for synthetic elaboration, allowing chemists to systematically explore the chemical space around a target.[20]

Several promising drug candidates containing 1,3-disubstituted cyclobutane moieties have been reported, highlighting the scaffold's value in designing inhibitors for targets such as kinases and proteases.[19]

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Buy this compound | 63518-47-8 [smolecule.com]

- 7. trans-cyclobutane-1,3-diol 97% | CAS: 1332482-75-3 | AChemBlock [achemblock.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclobutane synthesis [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Cyclobutane-1,3-diol

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry and materials science.[1] Its unique three-dimensional structure and conformational properties offer a powerful tool for the design of novel molecular architectures. This guide provides a comprehensive technical overview of the stereoisomerism and chirality of a fundamental cyclobutane derivative: cyclobutane-1,3-diol. We will delve into the nuanced stereochemical features of its cis and trans isomers, their conformational behavior, and the spectroscopic techniques essential for their differentiation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important building block.

Introduction: The Enduring Intrigue of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, possesses significant angle and torsional strain, rendering it less stable than its larger cycloalkane counterparts.[2] However, this inherent strain also imparts unique chemical reactivity and a well-defined, non-planar geometry that is increasingly exploited in drug design.[3] The puckered, or "butterfly," conformation of the cyclobutane ring allows for precise spatial orientation of substituents, influencing molecular shape, polarity, and interactions with biological targets.[1]

This compound, with its two hydroxyl groups, presents a simple yet illustrative case study in cyclobutane stereochemistry. The relative orientation of these hydroxyl groups gives rise to two distinct diastereomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. A thorough understanding of their stereoisomerism, chirality, and conformational preferences is paramount for their effective application in synthetic chemistry.

Stereoisomerism and Chirality of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For this compound, the key stereochemical consideration is the relative orientation of the two hydroxyl groups.

cis-Cyclobutane-1,3-diol: A Meso Compound

In cis-cyclobutane-1,3-diol, the two hydroxyl groups are situated on the same face of the cyclobutane ring. A critical feature of this isomer is the presence of a plane of symmetry that bisects the molecule, passing through the C2 and C4 carbons and the midpoint of the C1-C3 bond.

Caption: cis-Cyclobutane-1,3-diol with hydroxyl groups on the same side.

Due to this plane of symmetry, cis-cyclobutane-1,3-diol is an achiral molecule, specifically a meso compound. A meso compound is a stereoisomer that contains stereocenters but is achiral overall due to an internal plane of symmetry. Therefore, it does not have a non-superimposable mirror image and is optically inactive.

trans-Cyclobutane-1,3-diol: Achiral via a Center of Inversion

In trans-cyclobutane-1,3-diol, the two hydroxyl groups are located on opposite faces of the cyclobutane ring. This isomer also possesses an element of symmetry, a center of inversion (or center of symmetry), located at the geometric center of the ring. If one were to draw a line from one hydroxyl group through the center of the ring and extend it an equal distance, one would encounter the other hydroxyl group.

Caption: trans-Cyclobutane-1,3-diol with hydroxyl groups on opposite sides.

The presence of this center of inversion means that trans-cyclobutane-1,3-diol is also achiral and optically inactive. Consequently, neither the cis nor the trans isomer of this compound can be resolved into enantiomers.

Conformational Analysis: The Puckered Nature of the Ring

A planar conformation of the cyclobutane ring would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1] This puckering results in a dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes.

The substituents on the cyclobutane ring can influence the degree of puckering and the relative stability of different puckered conformations. In 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the pseudo-equatorial positions to minimize steric interactions.

For this compound, the interplay of steric hindrance and potential intramolecular hydrogen bonding in the cis isomer can influence the conformational equilibrium. In non-polar solvents, the cis isomer may be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, which would favor a more puckered conformation. In contrast, in protic solvents, intermolecular hydrogen bonding with the solvent would dominate.

Synthesis and Isomer Separation

A common synthetic route to cyclobutane-1,3-diols involves the reduction of the corresponding cyclobutane-1,3-dione.[4] The dione itself can be synthesized through various methods, including the dimerization of ketenes.[5]

Experimental Protocol: Reduction of Cyclobutane-1,3-dione

Objective: To synthesize a mixture of cis- and trans-cyclobutane-1,3-diol.

Materials:

-

Cyclobutane-1,3-dione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve cyclobutane-1,3-dione in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the dione.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-cyclobutane-1,3-diol.

Isomer Separation: A Self-Validating System

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. A robust method for their separation involves derivatization to facilitate crystallization, followed by hydrolysis to regenerate the diols.

Protocol: Separation via Diester Formation

-

Esterification: React the mixture of diol isomers with an excess of a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding diacetates.

-

Fractional Crystallization: The diacetate derivatives of the cis and trans isomers will likely have different melting points and solubilities. Exploit these differences through fractional crystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Monitoring and Validation: The purity of the separated diacetate isomers should be rigorously monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The distinct retention times of the cis and trans diacetates will serve as a self-validating measure of separation efficiency.

-

Hydrolysis: Separately hydrolyze the purified cis- and trans-diacetates back to their respective diols using standard basic or acidic hydrolysis conditions (e.g., aqueous sodium hydroxide followed by neutralization).

-

Final Purity Assessment: Confirm the purity of the final cis- and trans-cyclobutane-1,3-diol products using GC, HPLC, and NMR spectroscopy.

Caption: Workflow for the separation of cis and trans isomers.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of this compound. The different spatial arrangements of the hydroxyl groups and the resulting symmetry lead to distinct NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectra of the cis and trans isomers are expected to differ in terms of chemical shifts and coupling constants.

-

cis-Isomer: Due to the plane of symmetry, the two methine protons (at C1 and C3) are chemically equivalent, as are the two sets of methylene protons (at C2 and C4). This higher symmetry should lead to a simpler spectrum compared to the trans isomer.

-

trans-Isomer: The center of inversion also leads to chemical equivalence of the two methine protons and the two methylene groups. However, the through-space interactions and dihedral angles between protons will differ from the cis isomer, resulting in different coupling constants.

The coupling constants between the methine protons and the adjacent methylene protons are particularly informative. These values are dependent on the dihedral angles, which are a direct consequence of the ring's conformation and the cis/trans relationship of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectra will also reflect the symmetry of the isomers.

-

cis-Isomer: Due to the plane of symmetry, we would expect to see only two signals: one for the two equivalent methine carbons (C1 and C3) and one for the two equivalent methylene carbons (C2 and C4).

-

trans-Isomer: Similarly, the center of inversion in the trans isomer makes the two methine carbons and the two methylene carbons equivalent, also resulting in two signals in the ¹³C NMR spectrum.

While both isomers are expected to show two signals, the chemical shifts of these signals will likely differ due to the different steric and electronic environments of the carbon atoms in the two diastereomers.

Table 1: Predicted NMR Spectral Features

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Differentiating Feature |

| cis | One methine proton environment, one methylene proton environment | Two signals (C1/C3 and C2/C4) | Different coupling constants and chemical shifts compared to the trans isomer. |

| trans | One methine proton environment, one methylene proton environment | Two signals (C1/C3 and C2/C4) | Different coupling constants and chemical shifts compared to the cis isomer. |

Applications in Drug Development and Materials Science

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. The defined spatial orientation of substituents on a cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[1] 1,3-Disubstituted cyclobutanes are often used as bioisosteres for aromatic rings, offering improved metabolic stability and pharmacokinetic properties.[6]

The stereoisomers of this compound can serve as chiral building blocks for the synthesis of more complex molecules. The diol functionality allows for further chemical transformations, enabling the incorporation of the cyclobutane core into a wide range of molecular frameworks.

In materials science, this compound can be used as a monomer in the synthesis of polyesters and other polymers.[7][8] The rigidity of the cyclobutane ring can impart desirable thermal and mechanical properties to the resulting polymers.

Conclusion

The stereoisomerism of this compound provides a fascinating and instructive example of the principles of stereochemistry in cyclic systems. Both the cis and trans isomers are achiral due to the presence of a plane of symmetry and a center of inversion, respectively. Their distinct three-dimensional structures and conformational preferences lead to differentiable spectroscopic properties, which can be exploited for their characterization and separation. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the stereochemical nuances of fundamental building blocks like this compound is of paramount importance for the rational design of new chemical entities.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

The Cyclobutane-1,3-diol Motif: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a compelling solution to many challenges in drug design, including metabolic instability, conformational ambiguity, and off-target activity.[1][2] This guide focuses specifically on derivatives of cyclobutane-1,3-diol, a versatile core that provides well-defined stereochemical vectors for substituent placement. We will explore the fundamental properties of this motif and its application in developing potent and selective agents across critical therapeutic areas, including oncology, virology, and immunology. This document provides field-proven insights into the rationale for its use, key biological activities, mechanisms of action, and detailed protocols for synthesis and evaluation, serving as a comprehensive resource for scientists aiming to leverage this unique chemical architecture.

The Cyclobutane Core: A Strategic Asset in Medicinal Chemistry

The strategic incorporation of a cyclobutane ring into a drug candidate is a decision rooted in its distinct physicochemical properties. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane scaffold is conformationally constrained.[3] Due to significant ring strain (approximately 26.3 kcal/mol), the ring adopts a puckered conformation, positioning substituents in well-defined spatial arrangements.[4]

This inherent rigidity offers several advantages:

-

Conformational Locking: By replacing a flexible linker or a double bond prone to cis/trans isomerization, the cyclobutane core can lock a molecule into its most biologically active conformation, enhancing potency and reducing off-target effects.[5]

-

Improved Metabolic Stability: The cyclobutane ring is relatively inert to common metabolic pathways, and its incorporation can shield adjacent functional groups from enzymatic degradation, thereby improving a compound's pharmacokinetic profile.[5]

-

Vectorial Control: The 1,3-disubstitution pattern on the diol scaffold provides precise, predictable vectors for directing pharmacophoric groups into binding pockets, enabling rational drug design.[6]

-

Escape from Flatland: The non-planar structure of cyclobutane derivatives contributes to the three-dimensionality of drug candidates, which can improve solubility, reduce binding to promiscuous flat aromatic pockets (like that of the hERG channel), and enhance target specificity.[2]

The following diagram illustrates the workflow for leveraging this scaffold in a drug discovery program.

Caption: Drug discovery workflow incorporating cyclobutane derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The rigid cyclobutane framework has been successfully employed to create potent anticancer agents. A notable example is the development of analogs of Combretastatin A4 (CA4), a natural product that inhibits tubulin polymerization. The cis-stilbene core of CA4 is crucial for its activity but is susceptible to in vivo isomerization to the inactive trans form. By replacing the stilbene with a cis-1,3-disubstituted cyclobutane ring, researchers have created conformationally locked analogs that retain potent cytotoxic activity.[1][7]

Mechanism of Action: Tubulin Inhibition

Cyclobutane-based CA4 analogs act by binding to the colchicine site on β-tubulin. This binding event disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton required for mitosis. The cell cycle is arrested, ultimately leading to apoptosis (programmed cell death). Molecular docking studies have confirmed that the cis-isomers fit favorably into the binding pocket, whereas the trans-isomers exhibit a poorer fit, explaining their reduced activity.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| cis-CA4 Cyclobutane Analog | HepG2 | Hepatocarcinoma | 1.5 ± 0.2 | [1][7] |

| cis-CA4 Cyclobutane Analog | SK-N-DZ | Neuroblastoma | 2.3 ± 0.3 | [1][7] |

| trans-CA4 Cyclobutane Analog | HepG2 | Hepatocarcinoma | > 10 | [1][7] |

| trans-CA4 Cyclobutane Analog | SK-N-DZ | Neuroblastoma | > 10 | [1][7] |

| G9a Inhibitor (A-366) | - | Histone Methyltransferase | 0.153 | [2] |

| JAK1 Inhibitor (PF-04965842) | - | Janus Kinase 1 | 0.029 (29 nM) | [2] |

Antiviral Activity: Inhibiting Viral Replication

Cyclobutane-containing nucleoside analogs represent a significant area of antiviral research. The constrained four-membered ring serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. This structural modification can confer resistance to enzymatic degradation while allowing the molecule to be recognized by viral polymerases.

Mechanism of Action: Chain Termination

Many cyclobutane nucleoside analogs function as chain terminators of viral DNA or RNA synthesis. After being phosphorylated by cellular or viral kinases to their active triphosphate form, they are incorporated by viral polymerases (such as HIV reverse transcriptase or herpesvirus DNA polymerase) into the growing nucleic acid strand. Because they lack the requisite 3'-hydroxyl group, no further nucleotides can be added, terminating replication. For influenza viruses, some derivatives act as neuraminidase inhibitors, preventing the release of new virions from infected cells by mimicking the natural substrate, sialic acid.[8][9]

Quantitative Data: In Vitro Antiviral Potency

| Compound | Virus / Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |

| Cyclobutyl Guanine Analog (Enantiomer 7) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Highly Active | [10] |

| Cyclobutyl Guanine Analog (Enantiomer 8) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Inactive | [10] |

| Cyclobutyl Adenine Analog (Enantiomer 9) | Mouse Cytomegalovirus (MCMV) | In vivo model | Efficacious | [10] |

| 2'-Substituted Cyclobutyl Nucleotide | HIV Reverse Transcriptase (Wild Type) | Enzyme Inhibition | 4.7 | |

| 2'-Substituted Cyclobutyl Nucleotide | HIV Reverse Transcriptase (M184V Mutant) | Enzyme Inhibition | 6.9 | |

| Bromovinyl Cyclobutyl Uracil (Racemate 13) | Varicella Zoster Virus (VZV) | Cell Culture | Potent Inhibitor | [11] |

It is crucial to note that stereochemistry plays a decisive role in the activity of these analogs. For instance, only the enantiomer of the cyclobutyl guanine analog that mimics the absolute configuration of natural nucleosides shows antiherpetic activity.[10]

Anti-inflammatory Activity: Modulating Immune Pathways

Chronic inflammation underlies numerous autoimmune diseases. Cyclobutane derivatives have been developed as potent inhibitors of key inflammatory signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[12][13] Ligand binding to a cell surface receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes.[14][15] Cyclobutane-containing JAK inhibitors, such as PF-04965842 (Abrocitinib), act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STATs. The puckered cyclobutane ring can orient key functional groups to form specific hydrogen bonds within the kinase active site, contributing to both potency and selectivity.[2]

The NF-κB pathway is another central regulator of inflammation.[16] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to enter the nucleus and activate the transcription of inflammatory cytokines and chemokines.[2] Cyclobutane derivatives can be designed to inhibit key kinases in this pathway.

The diagrams below illustrate these two critical inflammatory signaling pathways.

Caption: The JAK-STAT signaling pathway and point of inhibition.

Caption: The canonical NF-κB signaling pathway.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or other key inflammatory targets.

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Thiazole Derivative (3b) | COX-2 | 0.09 | 61.66 | |

| Benzo[d]thiazole Analog (4a) | COX-2 | 0.28 | 18.6 | |

| Pyrazole-pyrazoline Analog (10) | COX-2 | 1.09 | 80.03 | |

| Celecoxib (Reference) | COX-2 | 0.129 | >387.6 |

Pharmacokinetic Profile: The In Vivo Advantage

A key driver for incorporating the cyclobutane motif is the potential for an improved pharmacokinetic (PK) profile. By enhancing metabolic stability and providing a rigid scaffold, these derivatives can achieve better exposure and duration of action in vivo. The table below summarizes key PK parameters for the JAK1 inhibitor PF-04965842 from a Phase 1 clinical study in healthy subjects.

| Drug Candidate | Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC (ng·h/mL) | Reference |

| PF-04965842 | 100 mg (single dose) | 1.0 | 1140 | 3.2 | 4170 (AUCinf) | [1] |

| PF-04965842 | 30 mg (multiple, Day 10) | 1.0 | 443 | 3.4 | 1960 (AUCτ) | [1] |

| PF-04965842 | 100 mg (multiple, Day 10) | 1.0 | 1660 | 3.9 | 7110 (AUCτ) | [1] |

Tₘₐₓ: Time to maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Elimination half-life. AUC: Area under the concentration-time curve (inf: extrapolated to infinity; τ: over a dosing interval).[1]

These data show that PF-04965842 is rapidly absorbed and eliminated, a profile suitable for managing chronic inflammatory conditions where tight control over drug exposure is desirable.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

Trustworthy and reproducible data are the cornerstones of drug development. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Analog

This protocol is adapted from the synthesis of combretastatin A4 analogs and utilizes a key [2+2] cycloaddition to form the cyclobutane ring.[1]

Objective: To synthesize a cis/trans mixture of 1-(3-benzyloxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)cyclobutane.

Step 1: Synthesis of Cyclobutanone Intermediate (5)

-

To a solution of 3-benzyloxy-4-methoxystyrene (1.0 eq) and 2,6-lutidine (1.5 eq) in dichloromethane (DCM) at -78 °C, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

-

Stir the reaction mixture for 15 minutes at -78 °C.

-

Add a solution of N,N-dimethylacetamide (2.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the cyclobutanone derivative.

Step 2: Nucleophilic Addition to Cyclobutanone

-

Prepare a solution of 5-bromo-1,2,3-trimethoxybenzene (1.5 eq) in dry THF at -78 °C.

-

Add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes to generate the organolithium reagent.

-

Add a solution of the cyclobutanone (5) (1.0 eq) in dry THF dropwise to the organolithium solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude alcohol intermediate by silica gel chromatography.

Step 3: Deoxygenation to Final Products

-

Dissolve the purified alcohol intermediate (1.0 eq) in methanol.

-

Add palladium on carbon (10 wt. %) as a catalyst.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon).

-

Stir the reaction vigorously at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture by preparative HPLC to separate the cis and trans isomers of the final product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Anti-inflammatory Screening (NF-κB Luciferase Reporter Assay)

This assay quantifies the activity of the NF-κB transcription factor.

Objective: To screen for compounds that inhibit TNFα-induced NF-κB activation.

-

Cell Transfection & Seeding: One day prior to the assay, seed HEK293 cells stably or transiently co-transfected with an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector into a white, clear-bottom 96-well plate.

-

Compound Pre-incubation: On the day of the assay, remove the culture medium and add fresh medium containing various concentrations of the cyclobutane test compounds. Incubate for 1-2 hours.

-

Stimulation: Add a pro-inflammatory stimulus, such as TNFα (final concentration ~20 ng/mL), to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for luciferase gene expression.[3]

-

Cell Lysis: Remove the medium and add 50 µL of passive lysis buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature.

-

Luciferase Reading: Use a dual-luciferase assay system. In a luminometer, first inject the firefly luciferase substrate and measure the luminescence (NF-κB activity). Then, inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence (internal control).

-

Data Analysis: Normalize the firefly luminescence signal to the Renilla luminescence signal for each well. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value.

Conclusion and Future Outlook

Derivatives of this compound have unequivocally demonstrated their value as versatile and potent scaffolds in drug discovery. By providing a rigid, three-dimensional framework, they enable medicinal chemists to overcome fundamental challenges in potency, selectivity, and pharmacokinetics. The successful application of this motif in developing clinical candidates for cancer and inflammatory diseases underscores its significant potential.[2] Future research will likely focus on exploring novel stereoisomers, expanding the synthetic toolbox for their efficient construction, and applying them to a broader range of biological targets. As our understanding of structure-activity relationships deepens, the this compound core is poised to become an increasingly integral component in the design of next-generation therapeutics.

References

- 1. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological evaluation of TAK-828F, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane-1,3-diol Motif: A Rising Star in Medicinal Chemistry's Three-Dimensional Frontier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Flatland – Embracing 3D Scaffolds for Superior Drug Properties

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic rings. While undeniably successful, these planar structures often come with inherent liabilities, including susceptibility to metabolic breakdown, poor solubility, and potential off-target effects. The strategic shift towards molecules with greater three-dimensional (3D) character, measured by an increased fraction of sp³-hybridized carbons (Fsp³), is a direct response to these challenges.[1] It is within this paradigm shift that the cyclobutane ring, and specifically the cyclobutane-1,3-diol motif, has emerged as a powerful and versatile scaffold.[1][2][3]

This guide delves into the core principles and practical applications of the this compound scaffold in modern drug discovery. We will explore its role as a conformationally rigid linker and a bioisosteric replacement for aromatic rings, dissect the stereochemical nuances that drive its utility, and provide detailed, actionable protocols for its synthesis and evaluation. By moving beyond simple descriptions, this document aims to explain the causal relationships behind experimental choices, offering field-proven insights for drug development professionals. The incorporation of a cyclobutane ring can confer significant advantages in potency, selectivity, and pharmacokinetic profiles, making it an increasingly vital tool in the medicinal chemist's arsenal.[4]

The Structural Advantage: Rigidity, Vectors, and Stereochemistry

The power of the cyclobutane ring lies in its unique, puckered conformation.[2][5] Unlike flexible alkyl chains, the cyclobutane scaffold is conformationally restricted. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.[4] The 1,3-disubstitution pattern is particularly valuable, as it allows for the precise vectorial orientation of functional groups in either a cis or trans relationship.

-

cis-Isomers: In the cis configuration, the two hydroxyl groups (or other substituents) are projected in a "V" shape. This arrangement is particularly effective for chelating metals or interacting with adjacent binding pockets on a protein surface. The cis-1,3-diaminocyclobutane linker, for example, has been instrumental in designing potent and selective Janus kinase (JAK) inhibitors by optimally positioning key pharmacophores for hydrogen bonding.[4][5]

-

trans-Isomers: The trans configuration places the substituents on opposite sides of the ring, creating a more linear and extended geometry. This arrangement is an excellent bioisostere for a para-substituted phenyl ring, offering a 3D alternative that can improve solubility and metabolic stability by removing an electron-rich aromatic system prone to oxidation.[5]

This stereochemical control allows medicinal chemists to fine-tune the spatial arrangement of a molecule's key features, a critical factor in optimizing interactions with complex biological targets.[6]

Caption: Conformational isomers of this compound.

Core Applications in Drug Design

The this compound motif and its derivatives have found broad utility across several key areas of medicinal chemistry.[2][5][7]

Bioisosteric Replacement of Aromatic Rings

Replacing a phenyl ring with a cyclobutane scaffold is a validated and powerful strategy.[1] This substitution increases the Fsp³ character, which is often correlated with higher clinical success rates, and can lead to significant improvements in:

-

Metabolic Stability: Aromatic rings are common sites of oxidative metabolism by cytochrome P450 enzymes. Saturated scaffolds like cyclobutane are less susceptible to this type of degradation, potentially increasing a drug's half-life.[1][5]

-

Solubility: The introduction of a non-planar, polar diol scaffold can disrupt crystal packing and improve aqueous solubility compared to a flat, hydrophobic phenyl ring.

-

Novelty and Patentability: Replacing a common aromatic core with a cyclobutane ring can create novel chemical matter with distinct intellectual property rights.[8]

Caption: Bioisosteric replacement strategy workflow.

Conformationally Constrained Linkers

The this compound motif serves as an excellent rigid linker to connect two pharmacophoric elements.[4] This conformational restriction can pre-organize the molecule into its bioactive conformation, enhancing binding affinity.[4] A prime example is in the development of selective Janus Kinase (JAK) inhibitors, where a cis-1,3-diaminocyclobutane linker was found to be superior to more flexible linkers. The puckered cyclobutane ring optimally positioned a sulfonamide group to form key hydrogen bonds within the enzyme's binding site, leading to low nanomolar potency and excellent selectivity.[5]

Scaffolds for Exploring 3D Chemical Space

The diol functionalities on the cyclobutane ring are versatile chemical handles. They can be readily derivatized to explore the 3D space around the core, enabling the generation of diverse chemical libraries for screening. This allows for a more comprehensive exploration of structure-activity relationships (SAR) compared to what is possible with a flat aromatic ring.[3]

Synthesis and Methodologies

The successful application of the this compound motif is contingent on robust and scalable synthetic methods. While the synthesis of four-membered rings can be challenging, several reliable strategies have emerged.[6][9]

Key Synthetic Strategy: [2+2] Cycloaddition

The most direct and atom-economical approach to constructing the cyclobutane core is through a [2+2] cycloaddition reaction between two alkene components.[10][11] Photochemical methods have traditionally dominated this area, but thermal and transition-metal-catalyzed approaches are gaining prominence.[10]

A common route to 1,3-disubstituted cyclobutanes involves the cycloaddition of a ketene (or a ketene equivalent) with an alkene, followed by subsequent functional group manipulations.[6]

Caption: General synthetic workflow for cyclobutane-1,3-diols.

Detailed Experimental Protocol: Synthesis via Allenoate-Alkene Cycloaddition

This protocol describes a robust method for preparing a 1,3-substituted cyclobutane scaffold suitable for further elaboration into a diol.[6]

Reaction: Lewis Acid Promoted [2+2] Cycloaddition of Phenyl 2,3-Butadienoate and a Terminal Alkene.

Materials:

-

Phenyl 2,3-butadienoate (1.0 equiv)

-

Terminal Alkene (e.g., 1-octene) (1.5 equiv)

-

Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add phenyl 2,3-butadienoate (1.0 equiv) and the terminal alkene (1.5 equiv).

-

Dissolve the mixture in anhydrous DCM (to make a ~0.1 M solution with respect to the allenoate).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a dark color.

-

Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the phenyl cyclobutane-1-carboxylate product.

Causality Note: The use of a Lewis acid like TiCl₄ is crucial. It coordinates to the carbonyl oxygen of the allenoate, lowering its LUMO energy and activating it for cycloaddition with the electron-rich terminal alkene. The low temperature (-78 °C) is necessary to control the reactivity and prevent undesired side reactions.

Evaluating the Impact: Pharmacokinetic and In Vitro Assays

Replacing an aromatic ring with a this compound scaffold is hypothesized to improve metabolic stability. This must be validated experimentally.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.

Materials:

-

Test Compound (and Aromatic Precursor for comparison)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH-regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

-

Phosphate Buffer (pH 7.4)

-

Quenching Solution: Ice-cold acetonitrile with an internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the NADPH-regenerating system in phosphate buffer.

-

Incubation: In a 96-well plate, combine the test compound (final concentration ~1 µM), liver microsome solution, and buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding the ice-cold quenching solution.[1]

-

Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation and Interpretation

The results of these assays are best presented in a comparative table.

| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |

| Parent Drug | Aromatic | 15 | 92.4 |

| Analogue 1 | trans-Cyclobutane | 48 | 28.9 |

| Analogue 2 | cis-Cyclobutane | 55 | 25.2 |

| Data is representative and for illustrative purposes. |

A significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the cyclobutane analogues would provide strong evidence supporting the success of the bioisosteric replacement strategy.[1]

Future Directions and Conclusion

The application of the this compound motif is far from exhausted. Its unique 3D structure and synthetic tractability make it an ideal candidate for incorporation into more complex drug modalities like proteolysis-targeting chimeras (PROTACs), where rigid linkers are essential for proper orientation of the warhead and E3 ligase binder.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Cyclobutane-1,3-diol: A Versatile and Stereochemically Rich Scaffold for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful building block in contemporary organic chemistry, particularly in the fields of medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain (approximately 26 kcal/mol) and unique three-dimensional, puckered structure offer a strategic advantage for constructing molecular complexity and exploring novel chemical space.[2][3] This guide focuses on a particularly valuable derivative: cyclobutane-1,3-diol. We will delve into its synthesis, stereochemical nuances, and key transformations, demonstrating its utility as a versatile and stereochemically defined scaffold for accessing diverse and complex molecular architectures.

Introduction: The Strategic Value of a Strained Ring

The utility of small, strained rings in synthesis is a well-established principle.[4] The energy stored within the cyclobutane core can be strategically released through selective bond cleavage, driving reactions such as ring-openings and rearrangements that would otherwise be thermodynamically unfavorable.[5][6] This makes cyclobutane derivatives not just rigid scaffolds, but also latent reactive intermediates.

This compound, with its vicinal hydroxyl groups, presents a unique combination of this inherent strain and dense functionalization.[7] The 1,3-disposition of the hydroxyl groups allows for the generation of both cis and trans diastereomers, each with distinct conformational preferences and reactivity profiles. This stereochemical diversity is a critical asset, enabling chemists to direct the trajectory of subsequent transformations and build complex, three-dimensional structures with high fidelity.[8] In medicinal chemistry, for instance, replacing planar aromatic rings with saturated, three-dimensional cyclobutane scaffolds—a concept often termed "escaping flatland"—can lead to significant improvements in physicochemical properties like solubility and metabolic stability, while providing unique vectors for pharmacophore presentation.[2][9]

This guide will provide a technical overview of the synthesis and application of this compound, emphasizing the causal relationships between its structure, stereochemistry, and reactivity to empower researchers in leveraging this potent building block.

Synthesis of the this compound Core

Access to both cis and trans isomers of this compound is paramount for its use as a versatile building block. The primary route involves the reduction of the corresponding cyclobutane-1,3-dione, which itself is readily available via the [2+2] cycloaddition of ketenes.

Stereoselective Reduction of Cyclobutane-1,3-dione

The stereochemical outcome of the dione reduction is highly dependent on the choice of reducing agent and reaction conditions. This dependency provides a reliable method for selectively accessing either the cis or trans diol.

-

Synthesis of trans-Cyclobutane-1,3-diol: The trans isomer is typically favored under conditions of thermodynamic control. Dissolving metal reductions, such as sodium in ethanol, or catalytic hydrogenation over platinum or nickel catalysts, generally provide the more stable trans diol as the major product.[10] The rationale lies in the intermediate stages where the first-formed hydroxyketone can equilibrate to an isomer that minimizes steric interactions before the second reduction occurs.

-

Synthesis of cis-Cyclobutane-1,3-diol: The cis isomer is obtained under kinetic control using bulky hydride reagents. Reagents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) approach the less hindered face of the carbonyl group, leading to the preferential formation of the cis product.[11][12]

The logical relationship for this selective synthesis is illustrated below.

Caption: Synthetic strategy for stereoselective access to this compound isomers.

Key Transformations and Synthetic Utility

The true power of this compound is realized in its subsequent transformations, which leverage both the hydroxyl functional groups and the inherent ring strain.

Derivatization of Hydroxyl Groups

Standard alcohol chemistry provides a toolbox for activating the diol for further reactions.

-

Protection: The hydroxyls can be protected as ethers (e.g., silyl ethers) or acetals/ketals (for the cis-diol) to mask their reactivity during other synthetic steps.

-

Activation: Conversion to sulfonates (tosylates, mesylates) or halides transforms the hydroxyls into excellent leaving groups, paving the way for nucleophilic substitution reactions to install a wide variety of functional groups.

Ring-Expansion Reactions: The Pinacol Rearrangement

Acid-catalyzed rearrangement of vicinal diols, the Pinacol rearrangement, is a powerful tool for ring expansion. When applied to this compound derivatives, it provides a reliable route to functionalized cyclopentanones. The stereochemistry of the starting diol is critical in determining the migratory aptitude of the ring carbons and thus the structure of the final product. This transformation is particularly valuable for synthesizing spirocyclic systems or complex cyclopentane-containing natural products.[13]

Caption: Generalized workflow for the Pinacol ring expansion of a cyclobutane diol.

Ring-Opening Reactions

The release of ring strain can be harnessed to drive ring-opening reactions, transforming the cyclic scaffold into a stereochemically defined acyclic chain. This is a powerful strategy for transferring the stereochemistry established in the four-membered ring to a more flexible open-chain system, which can then be elaborated further. For example, oxidative cleavage of the diol can yield functionalized 1,5-dicarbonyl compounds.

Applications in Target-Oriented Synthesis

The utility of cyclobutane derivatives is widely demonstrated in the synthesis of complex molecules.[14][15] this compound serves as a key precursor in many of these routes.

| Target Class | Role of this compound | Key Transformation Example | Reference |

| Natural Products | Provides a rigid, stereodefined core that is later expanded or opened. | Pinacol rearrangement to form a cyclopentanone core. | [14] |

| Pharmaceuticals | Acts as a 3D scaffold to improve metabolic stability and orient pharmacophores. | Derivatization to amines or amides for receptor binding. | [2][16] |

| Polymers & Materials | Used as a monomer to impart rigidity and thermal stability to the polymer backbone. | Polycondensation with dicarboxylic acids. | [7][17] |

Experimental Protocols

The following protocols are provided as examples of the key transformations discussed. They are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Stereoselective Synthesis of cis-Cyclobutane-1,3-diol

Causality: This protocol uses a sterically demanding hydride source (L-Selectride®) to ensure kinetic control. The bulky reagent approaches the carbonyl from the less-hindered face, resulting in the selective formation of the cis-diol. Low temperature is critical to prevent equilibration to the thermodynamic trans product.

Methodology:

-

Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with cyclobutane-1,3-dione (5.0 g, 51 mmol). Anhydrous tetrahydrofuran (THF, 100 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reducing Agent: L-Selectride® (1.0 M in THF, 112 mL, 112 mmol, 2.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the slow, dropwise addition of 3 M aqueous sodium hydroxide (20 mL), followed by the careful addition of 30% hydrogen peroxide (20 mL) while maintaining the low temperature.

-

Workup: The mixture is allowed to warm to room temperature and stirred overnight. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford cis-cyclobutane-1,3-diol as a white solid.[12]

Protocol 2: Pinacol Rearrangement for Ring Expansion

Causality: This protocol utilizes a strong acid to protonate a hydroxyl group, creating a good leaving group (water). The subsequent departure of water generates a carbocation, which triggers a 1,2-alkyl shift. The migration of a C-C bond of the four-membered ring is driven by the significant release of ring strain, leading to the formation of a more stable five-membered ring.

Methodology:

-

Preparation: A solution of a suitable trans-1,2-disubstituted-cyclobutane-1,3-diol derivative (e.g., 1-(1-methylcyclobutyl)-1,2-ethanediol) (1.0 g, 6.9 mmol) in a 1:1 mixture of acetone and water (20 mL) is prepared in a 50 mL round-bottom flask.

-

Acid Addition: The solution is cooled to 0 °C, and concentrated sulfuric acid (2 mL) is added dropwise.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours. The reaction is monitored by TLC or GC-MS.

-

Quenching: The reaction is carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

-